"Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate" properties
"Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate" properties
An In-depth Technical Guide to Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Introduction
Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic organic compound featuring a fused pyrazole and pyrimidine ring system. This scaffold is of significant interest to the pharmaceutical and agrochemical industries due to its prevalence in biologically active molecules. As a functionalized building block, this compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the discovery of kinase inhibitors and other targeted therapeutic agents.[1] The presence of a reactive chlorine atom at the 6-position and an ethyl ester at the 3-position provides two distinct chemical handles for diversification, allowing for systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling for researchers and drug development professionals.
Physicochemical Properties & Identification
The fundamental properties of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate are summarized below. These identifiers are critical for accurate sourcing, handling, and documentation in a research setting.
| Property | Value | Source |
| CAS Number | 936074-36-1 | [2][3][4] |
| Molecular Formula | C₉H₈ClN₃O₂ | [2][3][4] |
| Molecular Weight | 225.64 g/mol | [2] |
| IUPAC Name | ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | [3] |
| Synonyms | 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester | [3] |
| Appearance | Expected to be a white to off-white or yellow solid | Inferred from related compounds[5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep in a dark, dry place. | Inferred from related compounds[5] |
Synthesis & Purification
The synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate can be efficiently achieved via a two-step process, beginning with common laboratory reagents. The methodology described here is adapted from established procedures for analogous 6-bromo derivatives, which leverages a microwave-assisted cyclocondensation for rapid and high-yield production.[1]
Synthetic Workflow Diagram
The overall synthetic pathway involves the formation of a key pyrazole intermediate followed by a base-catalyzed cyclization to construct the fused pyrimidine ring.
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthesis Protocol
Step A: Synthesis of 5-amino-1H-pyrazole-4-carboxylate (Intermediate 1) [1]
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Reagent Preparation: In a microwave-safe vessel, combine ethyl cyanoacetate (1 equivalent) and a catalytic amount of a nano-catalyst like zinc oxide (ZnO) for green chemistry principles, though the reaction can proceed without it.
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Reaction: Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the mixture while stirring.
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Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 80-100°C for 2-5 minutes. The reaction's progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling, the resulting solid mass is washed with cold water and then ethanol to remove unreacted starting materials.
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Purification: The crude white solid is filtered and dried under a vacuum to yield 5-amino-1H-pyrazole-4-carboxylate, which is often pure enough for the next step.
Step B: Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate [1]
-
Reagent Preparation: In a new microwave-safe vessel, suspend the intermediate 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a basic solvent such as pyridine.
-
Addition: Add 2-chloro-malonaldehyde or a suitable equivalent like 2-chloro-3-hydroxyacrolein (1.1 equivalents).
-
Microwave Irradiation: Seal the vessel and heat using microwave irradiation to 110°C for 10-20 minutes, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture. If pyridine is used, it can be removed under reduced pressure. The residue is then dissolved in a solvent like dichloromethane (DCM) and washed with a dilute acid (e.g., 1M HCl) to remove the remaining base, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the final product as a solid.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected analytical signatures for Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate.
| Analysis Type | Expected Data |
| ¹H NMR | δ (ppm): ~8.9-9.2 (s, 1H, pyrimidine H5 or H7), ~8.7-9.0 (s, 1H, pyrimidine H5 or H7), ~8.5 (s, 1H, pyrazole H2), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃). |
| Mass Spec (MS) | m/z: Expected [M+H]⁺ at 226.0. The key diagnostic feature will be the isotopic pattern of chlorine, with an [M+2] peak at ~228.0 that is approximately one-third the intensity of the M peak. |
| Infrared (IR) | ν (cm⁻¹): ~1720-1740 (C=O stretch, strong), ~1580-1620 (C=N and C=C stretches), ~800-850 (C-Cl stretch). |
Chemical Reactivity & Applications in Medicinal Chemistry
The utility of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate as a synthetic intermediate stems from its two primary reactive sites. The pyrazolopyrimidine core is a known "privileged scaffold," particularly effective as an ATP-competitive inhibitor of protein kinases.[1]
Key Reactive Sites
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C6-Cl Bond: The chlorine atom activates the C6 position for Nucleophilic Aromatic Substitution (SₙAr). This allows for the facile introduction of various functional groups by reacting the compound with a wide range of nucleophiles (amines, thiols, alkoxides), which is a cornerstone of library synthesis for SAR studies.
-
C3-Ester: The ethyl ester can be hydrolyzed under basic conditions (e.g., NaOH or LiOH) to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, further expanding molecular diversity.
Reactivity Map
The following diagram illustrates the primary transformations used to diversify the core scaffold.
Caption: Key reaction pathways for chemical diversification.
The ability to modify these two positions independently makes this compound a powerful platform for developing targeted libraries against enzyme families like kinases, where small changes in peripheral functional groups can dramatically alter binding affinity and selectivity. Related pyrazolopyrimidine structures have shown promise as antitumor agents.[5]
Safety & Handling
While specific toxicity data for this exact compound is limited, data from closely related isomers provide a strong basis for hazard assessment. The compound should be handled as an irritant.[3][6][7]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Target Organ Toxicity | H335 | May cause respiratory irritation |
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place as specified in Section 1.
References
- Vertex AI Search Result. ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate.
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- PubChem. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate.
- LookChem. ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLATE 1234616-54-6 wiki.
- ChemicalBook. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 1224944-77-7.
- Abovchem. ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate - CAS:940284-55-9.
- CymitQuimica. ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate.
- PubChem. Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate.
- International Journal of Chemical Studies. Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate.
- ChemScene. 1022920-59-7 | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate.
- Sigma-Aldrich. Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | 1353498-59-5.
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